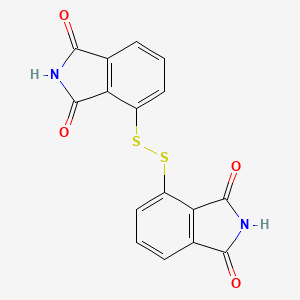

Dithio-bis-phthalimide

説明

Contextualization within Sulfur-Containing Organic Compounds Research

Sulfur-containing organic compounds are a cornerstone of chemical research, exhibiting a wide array of chemical and physical properties. nih.gov The presence of sulfur imparts unique characteristics to molecules, including the ability to form various oxidation states and to participate in a range of chemical transformations. nih.gov Sulfur's capacity for forming stable bonds with itself and other elements, most notably carbon, leads to a rich and diverse chemistry.

N,N'-Dithiobisphthalimide serves as a prime example of a sulfur-transfer agent, a class of compounds that can donate sulfur atoms to other molecules. acs.orgmcgill.ca This property is crucial in the synthesis of other sulfur-containing compounds. The electrochemical reduction of N,N'-dithiobisphthalimide is a subject of research, revealing a complex mechanism that involves the ejection of diatomic sulfur. researchgate.netresearchgate.net This process is autocatalytic, meaning that a product of the reaction acts as a catalyst for the reaction itself. researchgate.netresearchgate.net

The study of N,N'-dithiobisphthalimide also extends to its interactions with metal surfaces. It has been used as a precursor for the spontaneous deposition of sulfur onto gold surfaces, a process that is both efficient and rapid. researchgate.net This has implications for the development of new materials and for understanding surface chemistry.

Significance of Phthalimide (B116566) Derivatives in Modern Chemistry

Phthalimide and its derivatives are a well-established class of compounds with a broad spectrum of applications. researchgate.netlongdom.orgrsc.orgactascientific.com The phthalimide group, a bicyclic structure containing an imide functional group, is a versatile building block in organic synthesis. longdom.orgactascientific.com It is frequently found in pharmaceuticals, agrochemicals, polymers, and dyes. rsc.org

The significance of phthalimide derivatives stems from their diverse biological activities. researchgate.netucl.ac.uk They have been investigated for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. researchgate.netrsc.orgucl.ac.uk The rigid structure of the phthalimide ring system provides a scaffold that can be readily modified to create a wide array of derivatives with tailored properties. longdom.org

N,N'-Dithiobisphthalimide, as a derivative of phthalimide, combines the structural features of the phthalimide group with the reactivity of a disulfide bond. This combination makes it a valuable reagent in organic synthesis, particularly for the introduction of sulfur into molecules. For instance, it is a key intermediate in the synthesis of novel podophyllotoxin (B1678966) derivatives with potential cytotoxic properties. lookchem.com

Evolution of Research Perspectives on N,N'-Dithiobisphthalimide Chemistry

Research on N,N'-dithiobisphthalimide has evolved from its initial exploration as a sulfur-transfer agent to more specialized applications. Early studies focused on its synthesis and fundamental reactivity, establishing its role in organic sulfur chemistry. acs.orgmcgill.ca

More recent research has delved into the mechanistic details of its reactions. Electrochemical studies, for example, have provided insights into the complex redox behavior of the molecule, including the unexpected cleavage of the N-S bond over the weaker S-S bond upon reduction. researchgate.netresearchgate.net This finding challenges earlier assumptions and opens new avenues for controlling its reactivity.

The application of N,N'-dithiobisphthalimide in materials science is a growing area of interest. Its use as a sulfur source for modifying gold surfaces highlights its potential in nanotechnology and surface engineering. researchgate.net Furthermore, its crystal structure and the formation of various polymorphs and solvates are being investigated to understand its solid-state properties. amercrystalassn.orgresearchgate.net

A notable recent development is the exploration of N,N'-dithiobisphthalimide as a potent spermicidal agent. tandfonline.com This research showcases the potential for this compound to be repurposed for new and impactful applications outside of traditional synthetic chemistry. Additionally, it has been utilized as a starting material for the development of new, shelf-stable reagents for the synthesis of unsymmetrical disulfides, demonstrating its continued relevance in synthetic methodology. chemrxiv.org

Data Tables

Table 1: Chemical and Physical Properties of N,N'-Dithiobisphthalimide

| Property | Value |

|---|---|

| CAS Number | 7764-30-9 |

| Molecular Formula | C₁₆H₈N₂O₄S₂ |

| Molecular Weight | 356.38 g/mol |

| Appearance | White to off-white powder |

Note: The data in this table is compiled from various chemical suppliers and databases.

Table 2: Key Research Findings on N,N'-Dithiobisphthalimide

| Research Area | Key Finding | Reference |

|---|---|---|

| Electrochemistry | Electrochemical reduction leads to the ejection of diatomic sulfur through an autocatalytic mechanism. The N-S bond, rather than the S-S bond, is cleaved upon reduction. | researchgate.netresearchgate.net |

| Surface Chemistry | Acts as an efficient precursor for the spontaneous deposition of sulfur on gold surfaces. | researchgate.net |

| Organic Synthesis | Serves as a sulfur-transfer agent and is used in the synthesis of other sulfur-containing compounds. It is a key intermediate in the synthesis of some podophyllotoxin derivatives. | acs.orgmcgill.calookchem.com |

| Supramolecular Chemistry | Forms various polymorphs and solvates, exhibiting complex crystal structures with potential for host-guest chemistry. | amercrystalassn.orgresearchgate.net |

| Medicinal Chemistry | Identified as a potent, non-detergent spermicidal agent with low toxicity to human cells and beneficial bacteria. | tandfonline.com |

Structure

3D Structure

特性

分子式 |

C16H8N2O4S2 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC名 |

4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22) |

InChIキー |

BMIRYILFHKZQCA-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O |

製品の起源 |

United States |

Synthetic Methodologies for N,n Dithiobisphthalimide and Its Analogues

Direct Synthesis Routes to N,N'-Dithiobisphthalimide

The direct synthesis of N,N'-Dithiobisphthalimide often involves the reaction of N-substituted phthalimides with sulfur-donating reagents. These methods are foundational for producing the starting material for more complex disulfide structures.

The Gabriel synthesis provides a classic method for forming primary amines and involves the use of phthalimide (B116566). masterorganicchemistry.com In the context of disulfide synthesis, derivatives of phthalimide, such as N-(aryl/alkylsulfenyl)phthalimides, serve as important electrophilic sulfur sources. beilstein-journals.org These are typically prepared in a two-step process where a thiol is treated with sulfuryl chloride, and the resulting product is reacted with phthalimide in the presence of a base. beilstein-journals.org

The optimization of reaction conditions is crucial for achieving high yields and purity of N,N'-Dithiobisphthalimide. This process involves a systematic evaluation of various parameters. Machine learning and design of experiments (DoE) are increasingly being used to accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov Factors that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. nih.govplos.orgmdpi.com For instance, the choice of base and solvent can significantly impact the N-alkylation of phthalimide. organic-chemistry.org The calcination temperature and pH have also been shown to influence the crystallinity and size of nanoparticles in other synthetic processes, highlighting the importance of these parameters. mdpi.com

Derivatization Strategies Utilizing N,N'-Dithiobisphthalimide for Functional Diversity

N,N'-Dithiobisphthalimide serves as a precursor to more complex and functionally diverse disulfide compounds. Derivatization strategies allow for the introduction of various substituents, leading to a wide range of unsymmetrical disulfides.

A significant advancement in the synthesis of unsymmetrical disulfides is the development of N-(N-Morpholindithio)phthalimide. researchgate.netchemrxiv.org This shelf-stable and odorless reagent can be prepared in high yields on a gram scale from the readily available N,N'-dithiobis(phthalimide). researchgate.netchemrxiv.orgresearchgate.net It functions as a bilateral disulfurating platform, meaning it has two distinct leaving groups that can be selectively replaced. researchgate.netchemrxiv.org

A key feature of N-(N-Morpholindithio)phthalimide is the ability to orthogonally transform its two leaving groups—the morpholino and the phthalimide moieties. researchgate.netnih.govnii.ac.jp The morpholino group can be selectively transformed in the presence of an acid (H+), while the phthalimide group can be transformed in the absence of acid or under basic/neutral conditions. researchgate.netnih.gov This orthogonal reactivity allows for the stepwise introduction of different nucleophiles, providing a powerful tool for creating diverse unsymmetrical disulfides. nih.govnii.ac.jp

The morpholino moiety of N-(N-Morpholindithio)phthalimide can be readily displaced by a variety of carbon nucleophiles. researchgate.netnih.govchemrxiv.org This includes allyl (Csp3), aryl (Csp2), and alkynyl (Csp) groups, leading to the formation of the corresponding dithiophthalimide products in high yields. researchgate.netchemrxiv.org The reaction demonstrates a wide substrate scope, and the resulting dithiophthalimide can be further modified, enabling rapid access to multi-functionalized unsymmetrical disulfides. researchgate.netchemrxiv.org This methodology has significant implications for structural expansion in drug discovery and for creating efficient conjugation in linker chemistry. researchgate.netchemrxiv.org

Table of Reaction Conditions for Nucleophilic Substitution on N-(N-Morpholindithio)phthalimide

| Nucleophile Type | Reagent Example | Conditions | Leaving Group | Product Type |

| Allyl (Csp3) | Allyltrimethylsilane | Acidic (H+) | Morpholino | Allyl dithiophthalimide |

| Aryl (Csp2) | Electron-rich arenes | Acidic (H+) | Morpholino | Aryl dithiophthalimide |

| Alkynyl (Csp) | Alkynyl silanes | Acidic (H+) | Morpholino | Alkynyl dithiophthalimide |

| Amines | Various amines | Basic/Neutral | Phthalimide | Amino-substituted disulfide |

| Thiols | Various thiols | Basic/Neutral | Phthalimide | Thio-substituted disulfide |

Synthesis of Unsymmetrical Disulfides from N,N'-Dithiobisphthalimide Derivatives

The synthesis of unsymmetrical disulfides is a significant challenge in organic chemistry due to the propensity for competing thiol-disulfide exchange reactions that lead to mixtures of symmetrical and unsymmetrical products. organic-chemistry.org N,N'-Dithiobisphthalimide and its derivatives have emerged as valuable reagents to address this challenge, enabling the controlled formation of unsymmetrical disulfide bonds. These reagents act as effective thiol activators or sulfur transfer agents.

A notable development is the creation of a shelf-stable, bilateral disulfurating platform molecule, N-(N-morpholindithio)phthalimide, which can be prepared in high yield from N,N'-dithiobisphthalimide. researchgate.net This platform molecule allows for the selective replacement of its morpholino group with various carbon-based nucleophiles (Csp³, Csp², and Csp), leading to the formation of diverse dithiophthalimides. researchgate.net These intermediates can then react with a second, different thiol to produce complex unsymmetrical disulfides, avoiding the common issue of forming symmetrical byproducts. rsc.org

The general strategy involves the reaction of a thiol with a dithiophthalimide derivative. For instance, N-dithiophthalimides can be reacted with azlactones, which serve as amino acid precursors, to generate α-disulfurated amino acid derivatives. This method is characterized by its modularity and wide substrate scope, even extending to oligopeptides, thus providing access to a novel class of unnatural disulfide-functionalized peptides. rsc.org The reactions are typically high-yielding and prevent the formation of symmetrical disulfide byproducts, a common problem in conventional disulfide synthesis. rsc.org

Furthermore, research has shown that N-acyl sulfenamides, which can be used to synthesize unsymmetrical disulfides, are effective S-sulfenylation reagents. researchgate.net The synthesis of unsymmetrical aromatic disulfides has also been achieved through the straightforward nucleophilic substitution reaction of various mercapto-heterocycles with arenesulfenyl chlorides under mild conditions. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagent/Method | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Thiol | bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | Bromine activation at low temperature | Unsymmetrical Disulfide | 90-100% | organic-chemistry.org |

| Azlactone | N-Dithiophthalimide derivative (e.g., n-dodecyl, t-butyl substituted) | Direct disulfuration | α-Disulfurated Amino Acid Derivative | High | rsc.org |

| Mercapto-heterocycle | Arenesulfenyl chloride | Nucleophilic substitution | Unsymmetrical Aromatic Disulfide | 87-95% | nih.gov |

| Thiol 1 | Thiol 2 | N-(N-morpholindithio)phthalimide platform | Multi-functionalized Unsymmetrical Disulfide | High | researchgate.net |

| Thiol | Dioxazolone | Copper-catalyzed S-amidation to form N-acyl sulfenamides | Unsymmetrical Disulfide | Not specified | researchgate.net |

Synthesis of Phthalimide Dithiocarbamate (B8719985) and Dithioate Analogs

New series of phthalimide dithiocarbamate and dithioate analogs have been synthesized through facile methods, primarily for evaluation in biological contexts. eurjchem.comresearchgate.netscite.ai The general synthetic route involves the reaction of N-halomethyl or N-haloethylphthalimides (such as N-chloromethylphthalimide or N-bromoethylphthalimide) with carbon disulfide (CS₂) and various primary or secondary amines. eurjchem.comresearchgate.net This one-pot reaction efficiently constructs the dithiocarbamate or dithioate moiety linked to the phthalimide core.

The introduction of an alkyl linker between the phthalimide and dithiocarbamate groups has been shown to be a valuable modification for improving biological activities. nih.gov The structures of these newly synthesized compounds are typically confirmed using a range of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (ESI-HRMS). eurjchem.comresearchgate.net For example, specific analogs like 2-(1,3-Dioxoisoindolin-2-yl) ethyl cyclohexylcarbamodithioate and 2-(1,3-Dioxoisoindolin-2-yl) ethyl piperidine-1-carbodithioate have been synthesized and characterized. nih.gov

| Phthalimide Precursor | Reagents | Product Class | Reference |

|---|---|---|---|

| N-chloromethylphthalimide | Carbon Disulfide (CS₂), Various Amines | Phthalimide Dithiocarbamate Analogs | eurjchem.comresearchgate.net |

| N-bromoethylphthalimide | Carbon Disulfide (CS₂), Various Amines | Phthalimide Dithioate Analogs | eurjchem.comresearchgate.net |

Design and Preparation of Phthalimide-based-SSCF₃ Reagents for Dithiotrifluoromethylation

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal and agrochemical chemistry. To facilitate its introduction into molecules, stable and effective reagents are required. Researchers have designed and prepared electrophilic phthalimide-based reagents for this purpose.

Specifically, N-(trifluoromethylthio)phthalimide has been developed as a convenient, shelf-stable, and safe reagent for direct trifluoromethylthiolation. nih.govruepinglab.com Its synthesis can be achieved by reacting N-bromophthalimide with silver trifluoromethanethiolate (AgSCF₃) in acetonitrile (B52724), which gives the product in high yield. rsc.org An alternative synthesis involves the reaction of N-chlorophthalimide with AgSCF₃. unimi.it This reagent acts as an electrophilic source of "F₃CS⁺" and can react with various nucleophiles, including boronic acids and alkynes, under copper catalysis. nih.govruepinglab.com

Expanding on this concept, a novel electrophilic reagent, N-dithiotrifluoromethyl phthalimide (PhthN-SSCF₃), has been designed for the incorporation of the SSCF₃ group. rsc.orgrsc.orgdntb.gov.ua The synthesis is a robust, three-step process starting from phthalimide:

Dithiolation of phthalimide yields 2,2'-disulfanediylbis(isoindoline-1,3-dione). rsc.org

Chlorination with sulfuryl chloride in the presence of pyridine (B92270) produces N-(chlorosulfenyl)phthalimide in excellent yield. rsc.org

Reaction with AgSCF₃ in dichloromethane (B109758) at room temperature affords the final PhthN-SSCF₃ reagent as a stable, white solid, which can be prepared on a gram scale. rsc.orgrsc.org

This reagent has been successfully used for the dithiotrifluoromethylation of β-keto esters. rsc.orgrsc.org The reaction can be performed with high efficiency and can even be adapted for asymmetric synthesis by using a cinchona-alkaloid-based catalyst, achieving good to excellent enantioselectivity. rsc.org

| Reagent Name | Phthalimide Precursor | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| N-(trifluoromethylthio)phthalimide | N-bromophthalimide | AgSCF₃, CH₃CN | 93% | rsc.org |

| N-(trifluoromethylthio)phthalimide | N-chlorophthalimide | AgSCF₃, CH₃CN | 89% | unimi.it |

| N-dithiotrifluoromethyl phthalimide (PhthN-SSCF₃) | N-(chlorosulfenyl)phthalimide | AgSCF₃, CH₂Cl₂ | 82% (gram-scale) | rsc.orgrsc.org |

Incorporation of Phthalimide Moieties into Hybrid Chemical Scaffolds

The phthalimide core is a versatile building block used to construct complex hybrid molecules by linking it to other chemical scaffolds. This strategy aims to create new molecules with unique properties and functions.

Adamantanyl-Functionalized Phthalimide Scaffolds

A novel adamantanyl-functionalized phthalimide scaffold has been synthesized, designed as a precursor for various synthetic pathways in drug discovery and supramolecular chemistry. mdpi.comdoaj.orggrafiati.com The synthesis starts with the bromination of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dibromobenzene. mdpi.com This is followed by oxidation with potassium permanganate (B83412) (KMnO₄) to form 4,5-dibromophthalic acid. mdpi.com The final step is the condensation of this acid with 1-adamantanemethylamine (B102523) to produce the target scaffold, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione. mdpi.comresearchgate.net The presence of bromide groups on the benzene (B151609) ring allows for further facile modifications of the scaffold. mdpi.comgrafiati.com

Phthalimide Derivatives Bearing 1,2,3-Triazole Units

The 1,2,3-triazole ring is another important heterocyclic unit often combined with phthalimide to create hybrid molecules. The synthesis of these hybrids predominantly utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". jst.go.jpbohrium.comnih.gov

The general procedure involves a 1,3-dipolar cycloaddition reaction between a terminal alkyne and an aromatic azide (B81097). jst.go.jpbohrium.com In a typical synthesis, one reactant will bear the phthalimide moiety and the other will be the complementary azide or alkyne. For instance, phthalimide-containing terminal alkynes can be reacted with various aromatic azides to produce a library of 1,4-disubstituted 1,2,3-triazole hybrids. bohrium.comnih.gov These reactions are known for being regioselective and providing good to excellent yields (70-96%). jst.go.jp The resulting hybrid compounds often contain three key components: the phthalimide ring, the 1,2,3-triazole ring, and a linker which may include other functional groups like amines. nih.gov

Synthesis of N-Benzyl-Substituted Phthalimides

The synthesis of N-benzyl-substituted phthalimides is a fundamental transformation. A highly efficient method involves the reaction of phthalimide with benzyl (B1604629) chloride under microwave irradiation. mdpi.org This reaction is catalyzed by potassium carbonate supported on alumina (B75360) (K₂CO₃-Al₂O₃) with a small amount of N,N-dimethylformamide (DMF) as a solvent. mdpi.org This microwave-assisted approach dramatically reduces the reaction time to a few minutes (e.g., 420 seconds) and achieves very high yields, up to 98%. mdpi.org This is a significant improvement over classical methods which often require long reaction times (several hours) and may produce lower yields. mdpi.org Other approaches include metal-free methods, such as the reaction of 2-formylbenzoic acids with benzylamine (B48309) in the presence of elemental sulfur as an oxidant, though this can result in lower yields. rsc.org

Advanced Synthetic Techniques Employing Phthalimide-Derived Reagents

Advanced synthetic strategies have been developed to construct complex molecules containing the phthalimide moiety, leveraging its unique reactivity. These methods offer improvements in efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Application of Mitsunobu Reaction in Phthalimide Chemistry

In the context of phthalimide chemistry, the Mitsunobu reaction is most famously applied in a variation of the Gabriel synthesis to form primary amines. organic-chemistry.orgnottingham.ac.uk In this application, phthalimide serves as the nitrogen pronucleophile. The reaction mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction between the phosphine (B1218219) and the azodicarboxylate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, converting it into a good leaving group. The phthalimide anion then acts as the nucleophile, attacking the activated carbon center and displacing the oxyphosphonium group to form an N-substituted phthalimide. nii.ac.jp Subsequent cleavage of the resulting phthalimide, typically via hydrazinolysis, yields the corresponding primary amine. nottingham.ac.uk This method is valued for its reliability and stereochemical control. researchgate.net

The versatility of the Mitsunobu reaction also extends to the formation of carbon-sulfur bonds, where thiols can be used as sulfur pronucleophiles to generate thioethers. nih.govorganic-chemistry.orgnii.ac.jp However, the direct synthesis of N,N'-Dithiobisphthalimide via the Mitsunobu reaction is not a documented application. The reaction is designed for the coupling of an alcohol with a separate nucleophile, not the direct formation of a symmetrical disulfide bridge between two phthalimide units.

Table 1: Key Components and Products in a Typical Mitsunobu Reaction Involving Phthalimide

| Component | Role | Example | Product from Reaction with Ethanol |

| Alcohol | Substrate (Electrophile precursor) | Ethanol | N-Ethylphthalimide |

| Phosphine | Reducing Agent / Activator | Triphenylphosphine (PPh₃) | Triphenylphosphine oxide (by-product) |

| Azodicarboxylate | Oxidizing Agent / Activator | Diethyl azodicarboxylate (DEAD) | Diethyl hydrazinedicarboxylate (by-product) |

| Nucleophile | Pronucleophile | Phthalimide | N-Ethylphthalimide |

Copper-Catalyzed Disulfur (B1233692) Transfer Methodologies

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur and sulfur-sulfur bonds, offering mild and efficient alternatives to traditional methods. rsc.orgresearchgate.net These methodologies are particularly relevant for the synthesis of disulfides, including those derived from phthalimide.

An important advancement involves the copper-catalyzed coupling of diaryl disulfides with alkyl amines to afford sulfenamides, demonstrating copper's ability to mediate N-S bond formation under mild conditions. organic-chemistry.org This protocol uses a CuI catalyst with a TMEDA ligand in DMSO. organic-chemistry.org Furthermore, copper catalysis is effective for the 1,2-hydroxysulfenylation of alkenes using disulfides, showcasing its role in cleaving and functionalizing the S-S bond. organic-chemistry.org

More specifically related to phthalimide derivatives, an unprecedented copper-catalyzed coupling reaction has been developed that utilizes N,N'-Dithiobisphthalimide (or related N-thio-phthalimides) as a disulfur transfer agent. acs.org This methodology allows for the chemoselective reaction between these phthalimide-derived sulfur sources and unactivated alkyl halides to efficiently produce unsymmetrical disulfides and sulfides. acs.org The reaction proceeds under mild conditions using a low-cost copper catalyst and exhibits high functional group compatibility. acs.org This represents a significant step in utilizing N,N'-Dithiobisphthalimide not just as a target molecule but as a reagent in advanced synthetic transformations. The reaction's high selectivity enables the controlled synthesis of complex molecules containing a disulfide linkage.

These copper-catalyzed methods provide a practical and scalable approach for creating S-S bonds, overcoming some limitations of older techniques which often required harsh reagents or produced significant waste. researchgate.net

Table 2: Examples of Copper-Catalyzed Disulfide and Sulfide Synthesis

| Reaction Type | Sulfur Source | Coupling Partner | Catalyst System | Key Feature | Ref. |

| Sulfenamide Synthesis | Diaryl disulfides | Alkyl amines | CuI / TMEDA | Effective N-S bond formation from disulfides. | organic-chemistry.org |

| Disulfide Synthesis | Elemental Sulfur | Aryl halides | Copper catalyst | Simple and efficient protocol in water. | rsc.org |

| Unsymmetrical Disulfide Synthesis | N-dithiophthalimides* | Alkyl halides | Copper catalyst | High chemoselectivity and functional group tolerance. | acs.org |

| Symmetric Disulfide Synthesis | Potassium 5-Methyl-1,3,4-oxadiazole-2-thiolate | Alkyl/Aryl halides | Copper catalyst | One-pot synthesis using a novel sulfur transfer reagent. | researchgate.net |

*The source refers to "N-dithiophthalimides", likely indicating N,N'-Dithiobisphthalimide as a sulfur-transfer reagent.

Mechanistic Investigations of N,n Dithiobisphthalimide Reactivity

Electrochemical Reduction Mechanisms of N,N'-Dithiobisphthalimide

The electrochemical reduction of N,N'-Dithiobisphthalimide has been a subject of detailed investigation, revealing a complex and fascinating reaction pathway. researchgate.netnih.govrsc.org Utilizing electrochemical techniques and theoretical calculations, researchers have elucidated a mechanism that involves stepwise electron transfers, the formation of radical intermediates, and an unusual autocatalytic process. researchgate.netnih.govrsc.org

Stepwise Electron Transfer Processes and Radical Anion Formation

The process begins with the transfer of a single electron to the N,N'-Dithiobisphthalimide molecule, creating the radical anion. This species is transient and quickly undergoes further reactions. rsc.org The nature of the solvent can play a role in the stability and reaction pathway of such radical anions. acs.org

Autocatalytic Ejection of Diatomic Sulfur

A key feature of the electrochemical reduction of N,N'-Dithiobisphthalimide is an intriguing autocatalytic mechanism that leads to the ejection of diatomic sulfur (S₂). researchgate.netnih.govrsc.org This autocatalysis is dependent on both the concentration of the starting material and the scan rate used in cyclic voltammetry experiments. researchgate.netnih.gov The starting compound is reduced not only at the electrode surface but also through a homogeneous electron transfer from the sulfur species produced during the reaction. researchgate.netnih.govrsc.org

The process unfolds as follows: the initially formed radical anion of N,N'-Dithiobisphthalimide decomposes, eventually leading to the formation of molecular sulfur (S₈) via the aggregation of ejected diatomic sulfur. rsc.org This molecular sulfur is then reduced at the electrode, generating its radical anion (S₈˙⁻), which in turn can reduce the parent N,N'-Dithiobisphthalimide in the solution, thus propagating the catalytic cycle. rsc.org

Dissociative Electron Transfer Theory Application: Preferential N-S Bond Cleavage

The application of dissociative electron transfer theory provides significant insight into the fragmentation of the N,N'-Dithiobisphthalimide radical anion. researchgate.netnih.gov Theoretical analysis and experimental evidence indicate that the dissociation occurs via the cleavage of a nitrogen-sulfur (N-S) bond, rather than the sulfur-sulfur (S-S) bond. researchgate.netnih.govrsc.orgrsc.org

This preferential N-S bond cleavage is noteworthy because the N-S bond is thermodynamically stronger than the S-S bond. researchgate.netnih.gov The rationale for this selective cleavage lies in the significant difference in the oxidation potentials of the two possible resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.netnih.govrsc.org The extension of dissociative electron transfer theory to radical anion dissociation explains that the pathway leading to the more stable anionic fragment is kinetically and thermodynamically favored, even if it involves breaking a stronger bond. researchgate.netnih.govrsc.org This selective bond cleavage is a critical step that dictates the subsequent formation of products.

Surface Adsorption and Decomposition Mechanisms of Dithiobisphthalimide (B21358) Precursors

N,N'-Dithiobisphthalimide has been effectively utilized as a precursor for depositing sulfur onto noble metal surfaces, particularly gold. researchgate.net The study of its adsorption and decomposition provides valuable information on the formation of sulfur adlayers, which are of interest in various fields including nanotechnology and catalysis. researchgate.net

Spontaneous Sulfur Deposition on Noble Metal Surfaces (e.g., Gold)

N,N'-Dithiobisphthalimide serves as an efficient precursor for the spontaneous deposition of sulfur onto gold surfaces when dissolved in an appropriate solvent like acetonitrile (B52724). researchgate.net This deposition is a rapid process, allowing for high surface coverages to be achieved quickly. researchgate.net The strong affinity between sulfur and gold drives this spontaneous adsorption. researchgate.net

The process involves the decomposition of the dithiobisphthalimide molecule at the gold surface, leading to the release of sulfur atoms that then form a layer on the metal. researchgate.net Characterization techniques such as X-ray photoelectron spectroscopy (XPS), electrochemistry, and scanning tunneling microscopy (STM) have confirmed the efficient and fast nature of this sulfur deposition. researchgate.net

Dynamics of Sulfur Adlayers and Structural Evolution on Surfaces

Once deposited, the sulfur adlayers on the gold surface exhibit dynamic behavior and can undergo structural evolution. researchgate.net High-resolution STM imaging has allowed for the direct observation of the mobility of rectangular structures formed by the sulfur adlayer. researchgate.net These rectangular units can associate and dissociate reversibly on the surface. researchgate.net

The structure of these sulfur adlayers has been a topic of considerable debate. researchgate.net Studies using dithiobisphthalimide as a precursor have provided new insights, suggesting that these formations can be considered as simple sulfur adlayers on the gold surface. researchgate.net The potential applied to the electrode can also influence the structure of the sulfur adlayer, leading to transformations between different packing arrangements, such as the (√3 × √3)R30°-S and c(4 × 2√3) structures on Au(111). researchgate.netacs.org

Advanced Characterization Methodologies for N,n Dithiobisphthalimide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of N,N'-Dithiobisphthalimide, offering non-destructive and highly detailed information about its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N,N'-Dithiobisphthalimide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.orgmdpi.com

In ¹H NMR, the aromatic protons of the phthalimide (B116566) rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The symmetry of the N,N'-Dithiobisphthalimide molecule would result in a simplified spectrum, with specific splitting patterns (e.g., doublets, triplets) reflecting the coupling between adjacent protons on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu Key resonances include those for the carbonyl carbons (C=O) of the imide group, which are highly deshielded and typically appear in the range of 165-180 ppm. The aromatic carbons would generate signals between 120 and 150 ppm. The number of distinct signals in both ¹H and ¹³C spectra can confirm the molecule's symmetry. Computational methods, such as Density Functional Theory (DFT), can be used to predict chemical shifts, aiding in the precise assignment of experimental data. mdpi.comdergipark.org.tr

Table 1: Typical NMR Chemical Shift Ranges for N,N'-Dithiobisphthalimide This table displays predicted chemical shift (δ) ranges for the primary nuclei in N,N'-Dithiobisphthalimide based on typical values for its constituent functional groups.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹³C | Carbonyl (C=O) | 165 - 180 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in N,N'-Dithiobisphthalimide. vscht.cz The covalent bonds within the molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch or bend). msu.edus-a-s.org These absorptions provide a unique "fingerprint" of the molecule. libretexts.org

The IR spectrum of N,N'-Dithiobisphthalimide is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide moiety. nih.gov These symmetric and asymmetric stretching vibrations typically appear in the region of 1700-1800 cm⁻¹. Other significant absorptions include the C-N stretching of the imide group, aromatic C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching from the aromatic rings just above 3000 cm⁻¹. vscht.cz The presence of the disulfide (S-S) bond is more challenging to identify as its stretching vibration is very weak and occurs in the low-frequency region (400-500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for N,N'-Dithiobisphthalimide This interactive table outlines the principal vibrational modes and their corresponding wavenumber ranges observed in the IR spectrum of N,N'-Dithiobisphthalimide.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Asymmetric Stretch | ~1770 | Strong |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 | Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1585 | Medium |

| Imide (C-N) | Stretch | 1380 - 1300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Disulfide (S-S) | Stretch | 500 - 400 | Weak |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural components of N,N'-Dithiobisphthalimide. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for N,N'-Dithiobisphthalimide This table lists the expected major fragments of N,N'-Dithiobisphthalimide upon ionization in a mass spectrometer, along with their mass-to-charge ratios (m/z).

| Fragment Structure | Fragmentation Pathway | Predicted m/z |

| [C₁₆H₈N₂O₄S₂]⁺• | Molecular Ion (M⁺•) | 356.0 |

| [C₈H₄NO₂S]⁺ | S-S Bond Cleavage | 180.0 |

| [C₈H₄NO₂]⁺ | S-S and C-S Bond Cleavage | 148.0 |

| [C₇H₄NO]⁺ | Loss of CO from [C₈H₄NO₂]⁺ | 120.0 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within the top 1-10 nm of a material's surface. tib.eucaltech.edu This makes it particularly useful for analyzing thin films or surface modifications involving N,N'-Dithiobisphthalimide.

An XPS survey scan would identify the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels provide information about the chemical environment. tib.eu For instance, the C 1s spectrum can be deconvoluted into components representing C-C bonds in the aromatic ring, C-N bonds, and the O=C-N carbonyl carbons. The N 1s peak corresponds to the imide functionality. researchgate.netosti.gov The S 2p spectrum is particularly informative, as its binding energy can indicate the oxidation state of the sulfur, confirming its presence within the disulfide bond. researchgate.net

Table 4: Expected XPS Binding Energy Regions for N,N'-Dithiobisphthalimide This table shows the approximate binding energy (BE) ranges for the core-level electrons of each element in N,N'-Dithiobisphthalimide, which are used to confirm its elemental composition and chemical states.

| Core Level | Functional Group | Approximate Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | C=O | ~288.5 |

| N 1s | Imide (N-C=O) | ~400.5 |

| O 1s | C=O | ~532.0 |

| S 2p | Disulfide (S-S) | ~164.0 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pharmatutor.org When N,N'-Dithiobisphthalimide absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.comlibretexts.org

The phthalimide group acts as the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and carbonyl groups. uzh.ch These transitions are typically strong and occur in the UV region. Weaker n → π* transitions, involving the promotion of a non-bonding electron from an oxygen or nitrogen lone pair to an antibonding π* orbital, may also be observed, often at longer wavelengths. youtube.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of any substituents on the phthalimide rings.

Structural Elucidation via Diffraction and Microscopy

While spectroscopy provides invaluable data on functional groups and connectivity, diffraction techniques offer definitive proof of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) has been successfully used to determine the precise molecular structure of a solvate of N,N'-Dithiobisphthalimide. Analysis of a crystal grown from a 1,4-dioxan solution revealed a solvate with the space group C2/c. The crystallographic data confirms the molecular connectivity and provides detailed information on bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure analysis reveals how the molecules pack in the solid state. In the case of the 1,4-dioxan solvate, the N,N'-Dithiobisphthalimide molecules are linked through aromatic π-π stacking interactions and C—H···O hydrogen bonds. This network of interactions creates a framework that encloses continuous channels. These channels are occupied by disordered solvent molecules (1,4-dioxan). Such detailed structural information is critical for understanding the material's bulk properties and for designing new materials with specific packing motifs. nih.govresearchgate.netmdpi.comnist.govresearchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. This data allows for the construction of an electron density map, from which the crystal structure can be solved and refined.

While a specific single-crystal X-ray diffraction study for N,N'-Dithiobisphthalimide was not found in the reviewed literature, the technique has been extensively applied to characterize various phthalimide derivatives. For instance, the crystal structure of N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide has been elucidated, revealing key structural features. In this particular case, the molecule exhibits crystallographic inversion symmetry. nih.gov Analysis of the bond lengths within the N-O-C linkage provided insights into the electronic environment of the imide functionality. nih.gov

A hypothetical single-crystal X-ray diffraction analysis of N,N'-Dithiobisphthalimide would be expected to provide precise measurements of the S-S and N-S bond lengths and the dihedral angle of the disulfide bridge, which are critical parameters governing its reactivity. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking of the phthalimide rings.

Below is an example of the type of crystallographic data that would be obtained from such a study, illustrated with data for a related phthalimide derivative, N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide. nih.gov

Table 1: Example Crystallographic Data for a Phthalimide Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₈F₄N₂O₈ |

| Formula Weight | 544.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(2) |

| b (Å) | 10.987(3) |

| c (Å) | 11.234(3) |

| α (°) | 90 |

| β (°) | 109.58(3) |

| γ (°) | 90 |

| Volume (ų) | 1005.8(5) |

Scanning Tunneling Microscopy (STM) for Surface Morphology and Atomic Resolution

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. nih.gov It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp metallic tip and the sample surface. By scanning the tip across the surface and maintaining a constant tunneling current, a topographical image of the surface is generated.

STM is particularly valuable for studying the arrangement of molecules on a surface, including their orientation, packing, and self-assembly into ordered structures. rsc.org This information is crucial for applications in areas such as molecular electronics and catalysis, where the surface structure dictates the material's properties.

No specific STM studies focused on N,N'-Dithiobisphthalimide have been reported in the surveyed literature. However, the technique has been successfully applied to investigate other sulfur-containing aromatic molecules on conductive substrates like gold (Au(111)). For example, STM has been used to visualize the adsorption and self-assembly of aromatic disulfides on surfaces, providing insights into the orientation of the molecules and the nature of their interaction with the substrate. researchgate.net

A hypothetical STM study of N,N'-Dithiobisphthalimide deposited on a surface like Au(111) could provide valuable information. It would be possible to visualize individual molecules and determine their preferred adsorption geometry. Furthermore, the formation of self-assembled monolayers could be investigated, revealing the packing arrangement and the influence of intermolecular interactions on the surface morphology. At atomic resolution, it might be possible to distinguish the phthalimide and disulfide moieties within the molecule, providing a deeper understanding of its surface behavior.

Electrochemical Characterization Techniques

Electrochemical techniques are instrumental in probing the redox properties of molecules, providing information on their electron transfer processes, reaction mechanisms, and thermodynamic and kinetic parameters. Cyclic voltammetry (CV) is a widely used electrochemical method for characterizing redox-active species.

The electrochemical reduction of N,N'-Dithiobisphthalimide has been investigated using electrochemical techniques. researchgate.net These studies have revealed that the reduction of N,N'-Dithiobisphthalimide leads to the cleavage of the N-S bond, rather than the S-S bond, and the ejection of diatomic sulfur. researchgate.net This process is reported to occur through an interesting autocatalytic mechanism that is dependent on the concentration of the starting material and the scan rate used in cyclic voltammetry experiments. researchgate.net

The initial electron transfer to N,N'-Dithiobisphthalimide is a stepwise mechanism that involves the formation of a radical anion. researchgate.net This intermediate then undergoes dissociation through the cleavage of the N-S bond. Theoretical calculations have supported the experimental findings, indicating that the N-S bond dissociates despite being stronger than the S-S bond. This is attributed to the large difference in the oxidation potentials of the two potential resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.net

The key electrochemical data for the reduction of N,N'-Dithiobisphthalimide are summarized in the table below.

Table 2: Electrochemical Data for the Reduction of N,N'-Dithiobisphthalimide

| Technique | Parameter | Finding | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Reduction Mechanism | Stepwise electron transfer with formation of a radical anion. | researchgate.net |

| Bond Cleavage | Dissociation of the N-S bond. | researchgate.net | |

| Product | Ejection of diatomic sulfur. | researchgate.net |

Theoretical and Computational Studies on N,n Dithiobisphthalimide Systems

Electronic Structure and Reactivity Modeling

Computational modeling of N,N'-Dithiobisphthalimide's electronic structure is fundamental to understanding its chemical behavior. These studies employ sophisticated quantum mechanical methods to predict its geometry, orbital energies, and charge distribution, which collectively determine its reactivity.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of many-body systems, such as molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between computational cost and accuracy. nih.gov For N,N'-Dithiobisphthalimide, DFT calculations are employed to predict its three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. nih.govnih.gov

The process involves selecting a functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. researchgate.netresearchgate.net The resulting optimized geometry represents the most stable arrangement of the atoms. These calculations provide crucial data on key structural parameters, including the length of the disulfide (S-S) bond, the nitrogen-sulfur (N-S) bonds, and the geometry of the phthalimide (B116566) rings. Slight variations between theoretical and experimental values can occur, often due to the calculations being performed on a molecule in a vacuum (gas phase) versus the solid state of experimental data. researchgate.net

Table 1: Representative Geometrical Parameters Calculated by DFT The following table is an illustrative example of typical parameters obtained from a DFT geometry optimization study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | S - S | ~2.05 Å |

| S - N | ~1.70 Å | |

| C = O | ~1.22 Å | |

| C - N | ~1.45 Å | |

| Bond Angle | N - S - S | ~110° |

| S - N - C | ~115° | |

| Dihedral Angle | C - N - S - S | ~90° |

Frontier Molecular Orbital (FMO) Analysis for Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis This table illustrates the type of data derived from HOMO and LUMO energies.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. taylorandfrancis.comperiodicodimineralogia.it This method is particularly useful for studying intramolecular and intermolecular bonding and interactions. taylorandfrancis.com A key aspect of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. periodicodimineralogia.it

Table 3: Example of NBO Second-Order Perturbation Analysis This table provides a hypothetical representation of NBO analysis results, showing donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C=O) | ~25.0 | Intramolecular charge transfer |

| LP (N) | σ* (S-S) | ~5.0 | Hyperconjugation |

| LP (S) | σ* (N-C) | ~2.5 | Hyperconjugation |

| π (C-C)ring | π* (C-C)ring | ~20.0 | Resonance within the phthalimide ring |

Density of States (DOS) Calculations for Energy State Distribution

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level within a molecule. nih.gov A DOS plot illustrates the distribution of molecular orbitals across a range of energies. The total DOS (TDOS) shows the contribution of all orbitals, while the partial DOS (PDOS) or projected DOS can be used to decompose the TDOS into contributions from specific atoms, groups of atoms, or orbital types (s, p, d). nih.gov

In the context of N,N'-Dithiobisphthalimide, DOS calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), help visualize the electronic structure. chemrxiv.orggithub.io The plot would show distinct peaks corresponding to the energies of the molecular orbitals. The highest energy peak in the occupied region corresponds to the HOMO, and the lowest energy peak in the unoccupied region represents the LUMO. The region between them is the HOMO-LUMO gap. PDOS analysis would allow for the identification of which parts of the molecule—the phthalimide rings, the carbonyl groups, the nitrogen atoms, or the disulfide bridge—contribute most significantly to the frontier orbitals and thus are most involved in electronic transitions and chemical reactions. nih.gov

Simulation of Molecular Interactions and Dynamics

Beyond understanding the isolated molecule, computational methods can simulate how N,N'-Dithiobisphthalimide interacts with other molecules, particularly biological targets like proteins. These simulations are crucial for predicting its potential as a therapeutic agent.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as N,N'-Dithiobisphthalimide or its derivatives) when it binds to a second molecule (a receptor, typically a protein). journaljpri.com It has become an essential tool in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. journaljpri.comnih.gov

The process involves generating a three-dimensional structure of the ligand and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's active site. journaljpri.com Each potential binding pose is evaluated using a scoring function that estimates the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While specific docking studies on N,N'-Dithiobisphthalimide are not widely reported, research on related phthalimide derivatives demonstrates the utility of this approach in identifying potential biological targets and guiding the design of more potent analogs. researchgate.netresearchgate.net

Table 4: Typical Output of a Molecular Docking Study This table is a representative example of the data generated from a molecular docking simulation.

| Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding (lower is better) | -8.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated concentration required to inhibit 50% of enzyme activity | 150 nM |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand | Tyr122, Phe256, Arg292 |

| Hydrogen Bonds | Specific hydrogen bond interactions formed between ligand and protein | O (carbonyl) with NH (Arg292) |

| Hydrophobic Interactions | Nonpolar interactions stabilizing the complex | Phthalimide ring with Phe256 |

Molecular Dynamics Simulations for System Stability and Conformational Changes

While extensive computational studies have been applied to understand the electronic structure and reactivity of N,N'-Dithiobisphthalimide, specific molecular dynamics (MD) simulations detailing its long-term systemic stability and broad conformational changes are not extensively documented in the primary research literature. However, theoretical calculations, such as those employing Density Functional Theory (DFT), provide foundational insights into the molecule's structural stability. multidisciplinaryjournals.commdpi.com These computational methods are crucial for determining optimized molecular geometries, bond lengths, and bond angles, which are fundamental parameters defining the compound's stable conformations. multidisciplinaryjournals.com

Such theoretical investigations establish the baseline structure and energetics of the molecule, which are essential prerequisites for understanding its behavior in more complex environments. The stability of the N,N'-Dithiobisphthalimide system is intrinsically linked to the strength and nature of its constituent bonds, particularly the N-S and S-S linkages that are central to its chemical function. Computational chemistry allows for the calculation of these bond dissociation energies, offering a quantitative measure of the molecule's stability and predicting which bonds are most likely to cleave under specific conditions, a critical aspect explored further in the context of its reduction. youtube.comresearchgate.net

Theoretical Approaches to Electron Transfer Phenomena in Dithiobisphthalimide (B21358) Reduction

The electrochemical reduction of N,N'-Dithiobisphthalimide has been the subject of detailed theoretical and experimental investigation. nih.govresearchgate.net The process is understood to occur not through a single, concerted step but via a stepwise mechanism. The initial and critical event is a one-electron transfer to the molecule, which results in the formation of the corresponding radical anion. nih.govresearchgate.net This intermediate species is central to the subsequent chemical transformations.

Application of Classical and Dissociative Electron Transfer Theories

The decomposition of the N,N'-Dithiobisphthalimide radical anion is a classic case where dissociative electron transfer theory provides a more complete explanation than simpler models based solely on bond strength. nih.govresearchgate.net Upon formation, the radical anion undergoes dissociation through the cleavage of a chemical bond. A structural analysis of the parent molecule reveals two likely points of fragmentation: the sulfur-sulfur (S-S) bond and the nitrogen-sulfur (N-S) bonds.

Theoretical calculations indicate that the N-S bond is stronger than the S-S bond. nih.gov Based on this fact alone, one might predict that the weaker S-S bond would be the one to break. However, experimental and computational results show the opposite: the radical anion of N,N'-dithiobisphthalimide selectively dissociates through the cleavage of an N-S bond. nih.govresearchgate.net

This seemingly counterintuitive result is rationalized by the application of the extension of dissociative electron transfer theory to the dissociation of radical anions. nih.govrsc.org This theory posits that the pathway of fragmentation is determined not only by the intrinsic bond dissociation energy but also by the thermodynamic stability of the potential fragments. In this case, the N-S bond cleavage leads to the formation of a phthalimidyl anion and a phthalimidyl thiyl radical. The theory accounts for the large difference in the oxidation potentials of the two potential anionic fragments (the phthalimidyl anion and the phthalimidyl thiyl anion). The high stability of the resulting phthalimidyl anion provides a significant thermodynamic driving force that favors the N-S cleavage pathway, despite the higher initial energy required to break that bond compared to the S-S bond. nih.govresearchgate.net

Table 1: Theoretical Analysis of Radical Anion Dissociation in N,N'-Dithiobisphthalimide

| Feature | S-S Bond Cleavage | N-S Bond Cleavage | Observation/Rationale |

|---|---|---|---|

| Relative Bond Strength | Weaker | Stronger | The S-S bond is intrinsically weaker than the N-S bond. nih.gov |

| Observed Dissociation Pathway | Not Observed | Observed Pathway | Experimental and theoretical data confirm N-S bond cleavage. nih.govresearchgate.net |

| Driving Force | Lower | Higher | The high stability of the resulting phthalimidyl anion makes this pathway more favorable. nih.gov |

| Governing Theory | --- | Dissociative Electron Transfer | The theory explains that fragment stability, not just bond strength, determines the reaction pathway. nih.govresearchgate.net |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| N,N'-Dithiobisphthalimide |

| Phthalimidyl anion |

| Phthalimidyl thiyl anion |

Applications and Advanced Functional Materials Research of N,n Dithiobisphthalimide

Contributions to Materials Science

N,N'-Dithiobisphthalimide's utility in materials science is diverse, underpinning developments in surface coatings, advanced polymers, and functional disulfides for specialized chemical applications.

Development of Surface Modification Agents and Nanomaterial Precursors

As a source of sulfur, N,N'-Dithiobisphthalimide is instrumental in modifying material surfaces at the atomic level and serves as a building block for nanomaterials.

N,N'-Dithiobisphthalimide has been identified as a novel and effective precursor for the spontaneous deposition of sulfur adlayers on metallic surfaces, particularly gold. nih.gov Research demonstrates that using N,N'-Dithiobisphthalimide in an acetonitrile (B52724) solution leads to an efficient and rapid formation of sulfur layers on gold surfaces, achieving high coverage in a short time. nih.gov

The process and resulting adlayer have been characterized using multiple analytical techniques, providing detailed insights into the surface modification.

X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of sulfur on the gold surface.

Electrochemistry: Characterizes the modified surface's electrochemical properties.

Scanning Tunneling Microscopy (STM): Provides high-resolution imaging of the sulfur adlayer. Sequential STM imaging has allowed for the direct observation of the mobility of rectangular sulfur structures on the gold surface, including their reversible association and dissociation. nih.gov

This application is significant as it offers a new pathway for creating well-defined sulfur adlayers, which are crucial for various applications in nanoscience and electronics. The use of N,N'-Dithiobisphthalimide under these non-traditional conditions has also contributed to a better understanding of the nature of these debated sulfur structures on gold. nih.gov

Summary of N,N'-Dithiobisphthalimide for Sulfur Adlayer Formation

| Parameter | Description | Source |

|---|---|---|

| Precursor Compound | N,N'-Dithiobisphthalimide | nih.gov |

| Substrate | Gold (Au) | nih.gov |

| Solvent | Acetonitrile | nih.gov |

| Deposition Process | Spontaneous, efficient, and fast | nih.gov |

| Characterization Techniques | XPS, Electrochemistry, STM | nih.gov |

| Key Finding | Direct observation of mobile, rectangular sulfur adlayer structures. | nih.gov |

Polymer Chemistry and Composite Materials

While the phthalimide (B116566) moiety is integral to various advanced polymers, specific research detailing the direct role of N,N'-Dithiobisphthalimide as an intermediate or precursor for the following polymer classes was not available in the searched literature.

Information specifically detailing the use of N,N'-Dithiobisphthalimide as a direct intermediate in the synthesis of polythioetherimides and polyester (B1180765) resins could not be retrieved from the available search results.

The available literature on the synthesis of phthalimide-thiophene copolymers for applications in Organic Field-Effect Transistors (OFETs), Light-Emitting Field-Effect Transistors (LEFETs), and Polymer Light-Emitting Diodes (PLEDs) does not specify N,N'-Dithiobisphthalimide as a starting material or intermediate. researchgate.netscispace.com The common synthetic routes described typically involve the polymerization of brominated phthalimide derivatives with stannylated thiophene (B33073) compounds. researchgate.net

Advancement of Functional Disulfides in Linker Chemistry

The disulfide bond is a critical functional group in linker chemistry, particularly for bioconjugation, where it can be cleaved under specific physiological conditions. semanticscholar.org N,N'-Dithiobisphthalimide and its derivatives serve as powerful reagents for creating advanced, functional disulfide linkers. semanticscholar.orgnih.gov

Research has focused on using N-dithiophthalimides to construct sterically hindered and stereoscopically defined disulfide linkers. semanticscholar.orgnih.gov These structural features are crucial as they significantly affect the stability, potency, selectivity, and pharmacokinetics of drug conjugates like antibody-drug conjugates (ADCs). semanticscholar.orgnih.gov The "soft" phthalimide mask in these reagents facilitates the disulfuration of branched molecules, overcoming steric hindrance challenges. nih.gov

This strategy has enabled the successful cross-linking of various important molecules:

Biomolecules: Amino acids, saccharides, and nucleosides. semanticscholar.orgnih.gov

Functional Molecules: Drugs (e.g., indomethacin, artesunate) and fluorescent tags. semanticscholar.orgnih.gov

Furthermore, N,N'-Dithiobisphthalimide is a readily available starting material for synthesizing more complex, shelf-stable disulfurating agents like N-(N-morpholindithio)phthalimide. researchgate.net This bilateral platform molecule allows for the selective and sequential introduction of different molecular groups, providing rapid access to a wide range of diverse and multi-functionalized unsymmetrical disulfides. researchgate.net This advancement is highly valuable for applications in drug discovery and the efficient synthesis of complex bioconjugates. researchgate.netnih.gov

Applications of N-Dithiophthalimides in Linker Chemistry

| Application Area | Key Advancement | Examples of Linked Molecules | Source |

|---|---|---|---|

| Steric Disulfide Construction | Creation of hindered disulfide linkers for enhanced stability in drug conjugates. | Amino acids, drugs (indomethacin, podophyllotoxin), fluorescent molecules. | semanticscholar.orgnih.gov |

| Stereoscopic Disulfide Construction | Enantioselective synthesis of chiral disulfide linkers for biological recognition. | Chiral drug candidates. | nih.gov |

| Bilateral Platform Molecules | Synthesis of reagents (e.g., N-(N-morpholindithio)phthalimide) for creating diverse unsymmetrical disulfides. | Allyl, aryl, and alkynyl groups. | researchgate.net |

Coordination Chemistry of Phthalimide and Dithio-Phthalimide Ligands

The versatile coordination chemistry of ligands derived from phthalimide and its dithio counterparts has been a subject of significant research interest. These ligands offer unique electronic and structural features that enable the formation of a diverse array of metal complexes and supramolecular assemblies. Their ability to engage in various non-covalent interactions also makes them promising candidates for applications in crystal engineering and anion sensing.

Formation of Metal Complexes with Transition Metals and Their Characterization

Phthalimide dithiocarbamate (B8719985) ligands have been successfully employed in the synthesis of complexes with a range of transition metal ions, including chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.com The synthesis of these complexes typically involves the reaction of a phthalimide dithiocarbamate salt with a corresponding metal salt in a suitable solvent. sysrevpharm.org

The characterization of these metal complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Analysis : Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the dithiocarbamate ligand. The dithiocarbamates have been observed to bind to the metal ion through both sulfur atoms of the -NCS2 group in all instances. tandfonline.com Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex, which are indicative of the coordination geometry. sysrevpharm.orgnih.gov

Magnetic Susceptibility Measurements : These measurements are vital for determining the magnetic properties of the complexes, which in turn helps in assigning the geometry. nih.gov For instance, based on magnetic moment and spectral data, an octahedral geometry has been proposed for iron(III) and chromium(III) complexes of phthalimide dithiocarbamate. tandfonline.com

Conductivity Measurements : Molar conductivity measurements are used to determine the electrolytic nature of the complexes. For many of the reported phthalimide dithiocarbamate complexes, non-electrolytic behavior has been observed, suggesting that the ligands neutralize the charge of the metal ion. tandfonline.com

Based on these characterization techniques, different geometries have been proposed for various metal complexes of phthalimide dithiocarbamate, as summarized in the table below.

| Metal Ion | Proposed Geometry |

| Cr(III) | Octahedral tandfonline.com |

| Fe(III) | Octahedral tandfonline.com |

| Mn(II) | Tetrahedral tandfonline.com |

| Co(II) | Tetrahedral tandfonline.com |

| Zn(II) | Tetrahedral tandfonline.com |

| Ni(II) | Square-planar tandfonline.com |

| Cu(II) | Square-planar tandfonline.com |

Supramolecular Assembly and Crystal Engineering with Phthalimide Derivatives

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules, while crystal engineering deals with the design and synthesis of solid-state structures. ias.ac.in Phthalimide derivatives are valuable building blocks in these fields due to their planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly processes that lead to the formation of well-defined supramolecular architectures. ias.ac.in

The construction of supramolecular assemblies using phthalimide derivatives often involves a "bottom-up" approach, where the molecular components are designed to self-assemble into larger, ordered structures. This approach has been utilized to create a variety of architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

Axial coordination to metalloporphyrins is a significant strategy in the supramolecular chemistry of these compounds. rsc.org This method has been employed to link metalated 5,10,15,20-tetraphenylporphyrins using amine and diamine ligands, resulting in both oligomeric and polymeric assemblies. rsc.org The resulting structures can be of the "wheel-and-axle" or "shish-kebab" type. rsc.org

The table below summarizes key aspects of supramolecular assembly and crystal engineering with phthalimide derivatives.

| Interaction Type | Resulting Architecture | Key Principle |

| Hydrogen Bonding | Chains, sheets, networks | Directional and specific interactions leading to predictable patterns. |

| π-π Stacking | Columnar structures, layered materials | Favorable interactions between aromatic rings. |

| Axial Coordination | "Wheel-and-axle", "shish-kebab" assemblies | Coordination of ligands to metal centers in metalloporphyrins. rsc.org |

Anion Recognition and Sensing Architectures Utilizing Phthalimide Chromophores

The phthalimide moiety can function as a chromophore and can be incorporated into larger molecular architectures designed for anion recognition and sensing. The electron-deficient nature of the phthalimide ring makes it a suitable candidate for interacting with anions, particularly through anion-π interactions. beilstein-journals.orgnih.gov

The design of anion sensors often involves integrating the phthalimide unit into a receptor molecule that has a binding site for a specific anion. Upon binding of the anion, a change in the spectroscopic properties of the phthalimide chromophore, such as a change in color or fluorescence, can be observed.

One approach involves the use of luminescent lanthanide complexes where the organic ligand is designed to bind anions. nih.gov Anion binding can occur directly at the metal center, leading to changes in the emission intensity and lifetime of the complex. nih.gov

Recent research has shown that phthalimide-containing corona mdpi.comarenes can act as electron-deficient macrocyclic hosts that can complex with anions in the gas phase and in the solid state. beilstein-journals.orgnih.gov The interaction is driven by anion-π noncovalent interactions between the anions and the tetrazine rings within the coronarene structure. beilstein-journals.orgnih.gov In these host-guest complexes, the distance between the anion (e.g., chloride or bromide) and the centroid of the tetrazine ring is shorter than the sum of their van der Waals radii, indicating a strong anion-π attraction. beilstein-journals.orgnih.gov

| Anion Sensing Principle | Key Features of Phthalimide | Example Application |

| Anion-π Interactions | Electron-deficient aromatic system | Phthalimide-containing coronarenes for halide sensing. beilstein-journals.orgnih.gov |

| Spectroscopic Signal Transduction | Chromophoric properties | Changes in UV-Vis absorption or fluorescence upon anion binding. |

| Host-Guest Chemistry | Can be incorporated into macrocyclic structures | Formation of stable complexes with specific anions. |

Research in Agrochemical Development

Phthalimide and dithiocarbamate derivatives have long been recognized for their biological activities, leading to extensive research in the development of new agrochemicals. The combination of these two moieties in compounds like N,N'-Dithiobisphthalimide offers the potential for novel modes of action and enhanced efficacy against various agricultural pests.

Design and Synthesis of Phthalimide Derivatives for Insecticidal Activity Evaluation

The phthalimide scaffold is considered a "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets. nih.gov The hydrophobic nature of the -CON(R)-CO- pharmacophore in phthalimides allows them to cross biological barriers effectively. nih.gov Many compounds with a phthalimide structure have been synthesized and shown to possess excellent and environmentally friendly insecticidal activity. nih.gov

The design of new phthalimide-based insecticides often involves the synthesis of a series of derivatives with varying substituents to establish structure-activity relationships (SAR). For example, a study involving thirteen newly synthesized phthalimide derivatives led to the discovery of three compounds with potent insecticidal activity against the Caribbean fruit fly, Anastrepha suspensa. nih.govnih.gov The most potent of these compounds, designated as 4a, exhibited an LD50 of 0.70 μ g/fly . nih.gov

The synthesis of these derivatives can be achieved through various organic reactions. A general synthetic pathway might involve the reaction of phthalic anhydride (B1165640) with a primary amine, followed by further modifications to introduce desired functional groups. researchgate.net

The table below presents data on the insecticidal activity of selected phthalimide derivatives against the Caribbean fruit fly. nih.gov

| Compound | LD50 (μ g/fly ) |

| 4a | 0.70 nih.gov |

| 4c | 1.91 nih.gov |

| 4d | 1.91 nih.gov |

Methodologies for Evaluating Dithiocarbamate and Phthalimide-based Fungicides

Dithiocarbamates are a class of non-systemic fungicides that have been in use since the 1940s to control a broad spectrum of fungal diseases in various crops. nih.gov The evaluation of the efficacy and residues of dithiocarbamate and phthalimide-based fungicides is crucial for ensuring food safety and environmental protection.

The analysis of dithiocarbamate fungicides is complicated by their low solubility in water and organic solvents. nih.gov Consequently, a variety of analytical methods have been developed for their detection and quantification.

Chromatographic Methods : Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are widely used for the analysis of these fungicides in various matrices like water, soil, and food products.

Spectroscopic Methods : UV-Vis spectroscopy and Raman spectroscopy have also been employed for the detection of dithiocarbamate fungicides. nih.gov

Sensor-based Methods : There is growing interest in the development of biosensors and chemical sensors for the rapid and sensitive detection of these fungicides. nih.gov Enzymatic inhibition-based biosensors, for instance, show potential as analytical tools. nih.gov